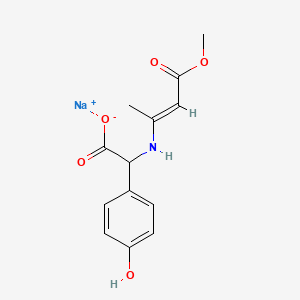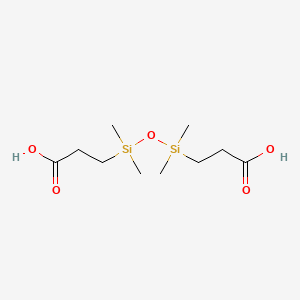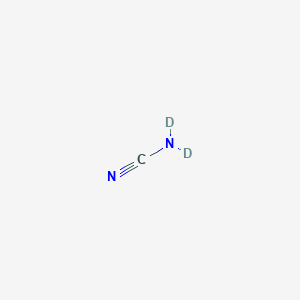
Dibenzyl 2,4-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzyl 2,4-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a derivative of 1,4-dihydropyridine, a class of compounds known for their wide range of biological activities. These compounds are particularly notable for their role as calcium channel blockers, which are used in the treatment of cardiovascular diseases such as hypertension and angina .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl 2,4-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch reaction, a well-known method for producing 1,4-dihydropyridines. This reaction involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an appropriate solvent .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dibenzyl 2,4-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically converts the dihydropyridine ring to a pyridine ring.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: Various substituents can be introduced into the dihydropyridine ring through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) are used for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce tetrahydropyridine compounds .
Aplicaciones Científicas De Investigación
Dibenzyl 2,4-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s ability to modulate calcium channels makes it useful in studies related to cellular signaling and muscle contraction.
Medicine: Its derivatives are explored for their potential as cardiovascular drugs.
Industry: The compound is used in the development of new materials with specific electronic properties.
Mecanismo De Acción
The primary mechanism of action of dibenzyl 2,4-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By binding to these channels, the compound can either block or activate the flow of calcium ions into cells. This modulation of calcium ion flow affects various physiological processes, including muscle contraction and neurotransmitter release .
Comparación Con Compuestos Similares
Similar Compounds
Nifedipine: A well-known calcium channel blocker used to treat hypertension.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Felodipine: Known for its high vascular selectivity.
Uniqueness
Dibenzyl 2,4-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which can lead to different pharmacological properties compared to other 1,4-dihydropyridines. This uniqueness makes it a valuable compound for developing new therapeutic agents .
Propiedades
Número CAS |
36138-79-1 |
|---|---|
Fórmula molecular |
C23H23NO4 |
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
dibenzyl 2,4-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C23H23NO4/c1-16-20(22(25)27-14-18-9-5-3-6-10-18)13-24-17(2)21(16)23(26)28-15-19-11-7-4-8-12-19/h3-13,16,24H,14-15H2,1-2H3 |
Clave InChI |
KIBXLHFHSAYINZ-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=CNC(=C1C(=O)OCC2=CC=CC=C2)C)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Oxo-4-[[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]butanoic acid](/img/structure/B13833772.png)
![(6R)-6-[(1R,4E,7aR)-7a-methyl-4-[(2Z)-2-[(3S,5R)-3,4,4,5-tetradeuterio-3,5-dideuteriooxy-2-methylidenecyclohexylidene]ethylidene]-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13833774.png)
![3-(3-Fluorophenyl)-N,N-dimethylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B13833791.png)




![7-Methylidene-2-propan-2-ylbicyclo[2.2.1]heptane](/img/structure/B13833814.png)

![(1S,4R)-2-prop-2-enyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B13833826.png)


